molecular formula C13H16N2OS B1612660 (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol CAS No. 941030-87-1

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol

Cat. No. B1612660
M. Wt: 248.35 g/mol
InChI Key: VCSQMSVLVVGIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol, also known as BZP, is a psychoactive compound that has been widely used as a recreational drug. It is a synthetic compound that belongs to the class of piperazines and has been found to have stimulating effects on the central nervous system. However, BZP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

Coordination Chemistry

Benzothiazole derivatives, including structures similar to (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol, have been extensively reviewed for their properties and applications in coordination chemistry. These compounds exhibit diverse biological and electrochemical activities, making them interesting subjects for creating complex compounds with significant spectroscopic, magnetic, and structural properties (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The unique structure of benzothiazole scaffolds makes them integral to many synthetic bioactive molecules, demonstrating their importance in drug development and therapeutic applications (Bhat & Belagali, 2020).

Anticancer Research

Research on benzothiazole derivatives has also highlighted their potential in anticancer therapy. Various studies have shown that these compounds, depending on their specific structural modifications, possess potent anticancer activities. Their mechanisms of action, including enzyme inhibition and apoptosis induction, make benzothiazole derivatives promising candidates for cancer chemotherapy (Pathak et al., 2019).

Synthesis and Transformations

The chemistry of benzothiazole derivatives, including synthetic methodologies and transformations, is a growing field. Recent advancements have focused on developing more efficient and selective synthesis routes for these compounds, highlighting their significance in both academic and industrial research (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-9-10-4-3-7-15(8-10)13-14-11-5-1-2-6-12(11)17-13/h1-2,5-6,10,16H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQMSVLVVGIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589633
Record name [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol

CAS RN

941030-87-1
Record name [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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